molecular formula C9H11NO4 B8531103 2-[(3-Nitrophenyl)methoxy]ethanol

2-[(3-Nitrophenyl)methoxy]ethanol

Cat. No. B8531103
M. Wt: 197.19 g/mol
InChI Key: JXWPMFOAMPWOOC-UHFFFAOYSA-N
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Patent
US08198483B2

Procedure details

Ethylene glycol (7.18 g) in anhydrous DMF (50 ml) was treated at 0° under nitrogen with sodium hydride (60% dispersion in mineral oil, 1.85 g) and the mixture stirred for 30 min. 3-Nitrobenzyl bromide (5.00 g) was added and the mixture was warmed to 20° over 1 h and stirred for a further 15 h. Phosphate buffer (pH 6.5, 100 ml) and water (100 ml) were added and the product was extracted with EtOAc (2×150 ml). The combined organic layer was washed with water (2×200 ml) and dried (Na2SO4). Solvent evaporation in vacuo gave a residue that was purified by Biotage. Elution with EtOAc-PE (1:1 then 2:1) followed by solvent evaporation in vacuo gave the title compound (16.34 g) HPLC RT=1.554 min. TSP+ve 215 (MNH4)+.
Quantity
7.18 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[H-].[Na+].[N+:7]([C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=1)[CH2:13]Br)([O-:9])=[O:8].P([O-])([O-])([O-])=O>CN(C=O)C.O>[N+:7]([C:10]1[CH:11]=[C:12]([CH2:13][O:3][CH2:2][CH2:1][OH:4])[CH:15]=[CH:16][CH:17]=1)([O-:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
7.18 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
1.85 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CBr)C=CC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 20° over 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for a further 15 h
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc (2×150 ml)
WASH
Type
WASH
Details
The combined organic layer was washed with water (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Solvent evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
gave a residue that
CUSTOM
Type
CUSTOM
Details
was purified by Biotage
WASH
Type
WASH
Details
Elution with EtOAc-PE (1:1
CUSTOM
Type
CUSTOM
Details
2:1) followed by solvent evaporation in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)COCCO
Measurements
Type Value Analysis
AMOUNT: MASS 16.34 g
YIELD: CALCULATEDPERCENTYIELD 358%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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